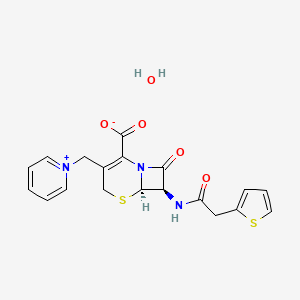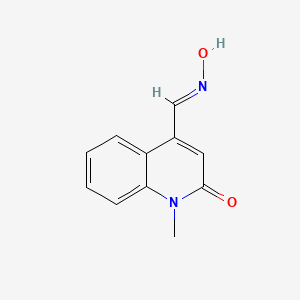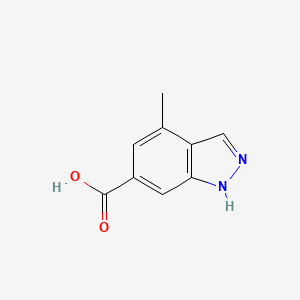
4-Methyl-1H-indazole-6-carboxylic acid
Overview
Description
4-Methyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a white solid in its physical form .
Synthesis Analysis
The synthesis of indazoles, including 4-Methyl-1H-indazole-6-carboxylic acid, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-indazole-6-carboxylic acid consists of a fused benzene and pyrazole ring, with a carboxylic acid group attached at the 6-position and a methyl group at the 4-position .Chemical Reactions Analysis
Indazoles, including 4-Methyl-1H-indazole-6-carboxylic acid, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
4-Methyl-1H-indazole-6-carboxylic acid is a white solid . It is soluble in water . The compound has a molecular weight of 176.17 .Scientific Research Applications
Thermochemical Properties
The study of the enthalpy of formation for various indazole compounds, including 1H-indazole-6-carboxylic acid and its derivatives, highlights the significance of these compounds in thermochemical investigations. The research conducted by Orozco-Guareño et al. (2019) provided valuable insights into the enthalpy of formation in both condensed and gas phases, utilizing experimental determinations and computational methods. This study emphasized the structural and energetic implications of carbonyl and acetate groups in such compounds, contributing to the broader understanding of their thermochemical behaviors (Orozco-Guareño et al., 2019).
Synthesis and Structural Analysis
Indazole compounds have also been the focus of synthesis and structural analysis studies. Murugavel et al. (2010) reported the synthesis of novel tetrahydro-1H-indazole derivatives, providing comprehensive spectral data and analyzing the stereochemistry of these compounds. This research contributes to the understanding of the chemical structure and potential applications of indazole derivatives in various scientific domains (Murugavel et al., 2010).
Synthesis of Derivatives and Antiproliferative Evaluation
The development of indazole derivatives for potential therapeutic applications has been a significant area of research. For instance, Molinari et al. (2015) explored the synthesis of 1H-benzo[f]indazole-4,9-dione derivatives, investigating their antiproliferative activities on cancer cell lines. This research indicates the potential of indazole derivatives as a basis for developing new anticancer agents (Molinari et al., 2015).
Crystal Structure Analysis
The study of crystal structures of indazole compounds, such as the research by Hu Yong-zhou (2008), provides fundamental insights into their physical and chemical properties. Understanding the crystal structure is crucial for the application of these compounds in various scientific and industrial processes (Hu Yong-zhou, 2008).
Safety And Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.
properties
IUPAC Name |
4-methyl-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIVLLIXGQIDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indazole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




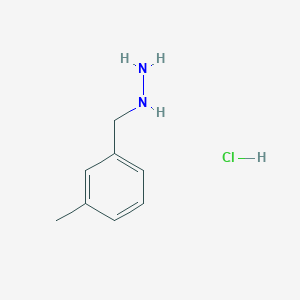
![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)
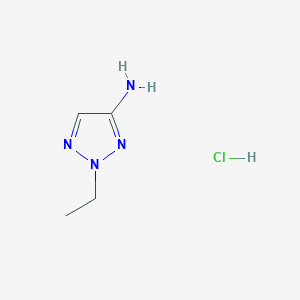
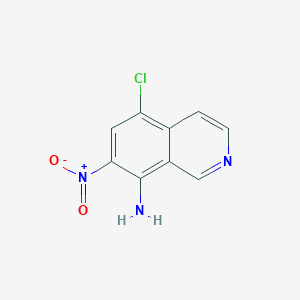
![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)
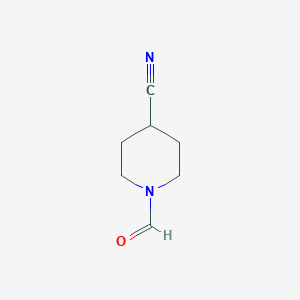
![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)

